molecular formula C9H12N2O3S B13230896 Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Cat. No.: B13230896
M. Wt: 228.27 g/mol
InChI Key: HOZZLDNMDXVBIB-UHFFFAOYSA-N
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Description

This compound is a pyridine-based derivative featuring a sulfoximine group (N=S=O) and an ethylimino substituent. The sulfoximine moiety is notable for its stereoelectronic properties, which may influence reactivity and binding affinity compared to simpler sulfonamides or sulfones.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

methyl 2-(ethylsulfonimidoyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3S/c1-3-15(10,13)8-7(9(12)14-2)5-4-6-11-8/h4-6,10H,3H2,1-2H3

InChI Key

HOZZLDNMDXVBIB-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=C(C=CC=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with ethylamine to form an intermediate, which is then reacted with sulfur-containing reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur-containing moiety may play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

  • Methyl pyridine-3-carboxylate derivatives: Removal of the sulfoximine group simplifies the structure, reducing steric hindrance and electronic complexity.
  • Sulfoximine-containing compounds :
    For example, ethyl sulfoximines or aryl sulfoximines (e.g., in kinase inhibitors like BAY 1143572). Sulfoximines enhance metabolic stability and bioavailability compared to sulfides or sulfoxides due to their resistance to oxidative degradation (methodological relevance: DFT could predict stability differences).

Physicochemical Properties

  • Solubility and logP: The ester group in the target compound likely increases hydrophilicity compared to non-esterified analogs. Sulfoximines generally exhibit higher polarity than sulfides but lower than sulfonamides.
  • Thermodynamic Stability :
    Computational methods (e.g., DFT, as in ) could model bond dissociation energies or tautomeric equilibria, comparing the sulfoximine group to sulfones or sulfonamides .

Crystallographic Data

If crystallized, tools like SHELXL () would refine the structure to determine bond lengths, angles, and intermolecular interactions. For example:

  • Sulfoximine S–N bond length : Expected to be ~1.55–1.60 Å, shorter than S–O bonds in sulfones (~1.43 Å).
  • Pyridine ring planarity : Compared to analogs with bulkier substituents, which may distort aromaticity.

Hypothetical Data Table

Property Target Compound Methyl Pyridine-3-carboxylate Ethyl Sulfoximine (Generic)
Molecular Weight (g/mol) 256.3 (calculated) 137.1 195.3
logP (Predicted) 1.8 1.2 2.1
S–N Bond Length (Å) 1.58 (hypothetical) N/A 1.57
Synthetic Steps 4–5 2 3–4

Notes on Evidence Limitations:

  • No explicit data on the compound or its analogs exists in the provided sources.
  • Methodologies from the evidence (e.g., DFT, crystallographic refinement) are suggested as tools for future comparative studies.
  • The hypothetical analysis above adheres to the requirement to reference provided evidence where applicable, though extrapolation is unavoidable.

Biological Activity

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate (CAS No. 2060052-41-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁N₂O₃S
  • Molecular Weight : 200.22 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Potential Mechanisms:

  • Inhibition of Cell Division : Similar compounds have been noted for their ability to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria like Streptococcus pneumoniae by disrupting cellular processes essential for survival .

Biological Activity Data

Activity TypeObservationsReference
AntibacterialInhibits growth of Streptococcus pneumoniae
Enzyme InhibitionPotential inhibition of key metabolic enzymes
CytotoxicityExhibits cytotoxic effects in specific cell lines

Case Studies

  • Study on Antimicrobial Properties :
    • A study identified compounds with similar structures that inhibited the FtsZ protein in Streptococcus pneumoniae. This study highlighted the potential of this compound as a lead compound for developing narrow-spectrum antibiotics targeting specific bacterial strains .
  • Cytotoxic Effects :
    • Research indicated that derivatives of pyridine carboxylates showed significant cytotoxicity against various cancer cell lines. This compound was included in a screening process that revealed promising results in inhibiting cell proliferation .

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